molecular formula H5NO B13818988 Ammonium deuteroxide-d5, 26 wt% in Deuterium oxide

Ammonium deuteroxide-d5, 26 wt% in Deuterium oxide

Cat. No.: B13818988
M. Wt: 40.077 g/mol
InChI Key: VHUUQVKOLVNVRT-NSPFYZSMSA-N
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Description

Ammonium deuteroxide-d5 (ND4OD-d5) is a deuterated derivative of ammonium hydroxide (NH4OH), where all five hydrogen atoms (four in the ammonium ion and one in the hydroxide ion) are replaced with deuterium (D). The compound is provided as a 26 wt% solution in deuterium oxide (D2O), offering a high isotopic purity (≥99% D) . This deuterated base is critical in synthetic chemistry, nuclear magnetic resonance (NMR) spectroscopy, and pharmaceutical research, where isotopic labeling is essential for mechanistic studies, metabolic tracing, or drug development .

The deuterium substitution alters its chemical behavior compared to non-deuterated NH4OH. For example, the kinetic isotope effect (KIE) reduces reaction rates in deuterated systems, making ND4OD-d5 valuable for probing reaction mechanisms . Additionally, its use in deuterium exchange reactions or as a deuterium source in organic synthesis highlights its versatility .

Properties

Molecular Formula

H5NO

Molecular Weight

40.077 g/mol

InChI

InChI=1S/H3N.H2O/h1H3;1H2/i/hD5

InChI Key

VHUUQVKOLVNVRT-NSPFYZSMSA-N

Isomeric SMILES

[2H][N+]([2H])([2H])[2H].[2H][O-]

Canonical SMILES

[NH4+].[OH-]

Origin of Product

United States

Preparation Methods

General Principles

The preparation of ammonium deuteroxide-d5 (ND4OD) in D2O involves the exchange of hydrogen atoms in ammonium salts with deuterium, typically achieved through acid-base reactions in a deuterium oxide solvent system. The key is to generate ammonium ions fully deuterated on the nitrogen-bound hydrogens and maintain the solution at a defined concentration (26 wt%) for consistent reactivity.

Starting Materials and Reagents

  • Ammonium salts: Typically ammonium sulfate or ammonium hydroxide can be used as the ammonium source. For isotopic labeling, ammonium salts enriched in deuterium (e.g., ND4+ salts) or subjected to exchange processes are preferred.
  • Deuterium oxide (D2O): High purity D2O (≥99 at% D) acts as both solvent and deuterium source.
  • Base or acid catalysts: Sodium hydroxide (NaOH) or deuterated bases may be used to facilitate the exchange and generate ammonium deuteroxide.

Preparation Procedure

  • Isotopic Exchange Reaction:

    • Ammonium salts (e.g., ammonium sulfate) are dissolved in D2O.
    • The solution is treated with a strong base such as NaOD (sodium deuteroxide) prepared by dissolving NaOH in D2O to promote hydrogen-deuterium exchange on the ammonium ion.
    • The mixture is stirred at elevated temperatures (typically 60–90 °C) to accelerate the exchange reaction, ensuring complete replacement of hydrogen by deuterium on the ammonium ion.
  • Concentration Adjustment:

    • The solution is concentrated or diluted to achieve the target 26 wt% ammonium deuteroxide concentration.
    • This concentration is critical for maintaining the reagent’s reactivity and stability.
  • Purification and Characterization:

    • The solution is filtered to remove any insoluble impurities.
    • The deuterium incorporation is confirmed by ^1H NMR spectroscopy, where the absence or significant reduction of proton signals corresponding to ammonium hydrogens indicates successful deuteration.
    • The concentration is verified gravimetrically or by titration methods adapted for D2O systems.

Representative Experimental Data

Parameter Condition/Value Notes
Ammonium salt used (ND4)2SO4 or NH4OH Starting material for exchange
Solvent D2O (≥99 at% D) Deuterium oxide as solvent and D source
Base catalyst NaOD solution Prepared by dissolving NaOH in D2O
Temperature 60–90 °C To promote efficient H/D exchange
Reaction time 5–14 hours Depending on temperature and concentration
Final concentration 26 wt% ammonium deuteroxide Adjusted by dilution or concentration
Deuterium incorporation >95% Confirmed by ^1H NMR spectroscopy

Analytical Methods for Verification

  • Indophenol Blue Spectrophotometric Method: Used for quantifying ammonium content in solution, adapted for deuterated systems to confirm ammonium concentration.
  • [^1H NMR Spectroscopy](pplx://action/followup): Monitors the extent of hydrogen replacement by deuterium in the ammonium ion, with diminished proton signals indicating successful deuteration.
  • Gravimetric Analysis: Used to confirm the weight percent concentration of ammonium deuteroxide in the D2O solvent.
  • Mass Spectrometry: Can be used to verify isotopic purity and molecular composition, especially in research-grade preparations.

Research Results and Optimization Insights

  • Increasing the temperature and reaction time significantly improves the deuterium incorporation efficiency, with near-complete (>95%) replacement achievable after prolonged heating at 90 °C.
  • The use of NaOD rather than NaOH in D2O accelerates the exchange process and improves isotopic purity.
  • Maintaining an inert atmosphere (argon or nitrogen) during preparation minimizes contamination with atmospheric moisture (H2O), which could reduce isotopic purity.
  • The concentration of ammonium deuteroxide at 26 wt% is optimal for balancing solubility, stability, and reactivity in downstream applications such as NMR studies or deuterium labeling reactions.

Summary Table of Preparation Parameters

Step Description Optimal Conditions
Ammonium Salt Selection Use ammonium sulfate or ammonium hydroxide High purity, preferably pre-deuterated
Solvent Deuterium oxide (D2O) ≥99 at% D purity
Base Catalyst Sodium deuteroxide (NaOD) Prepared fresh by dissolving NaOH in D2O
Temperature Reaction temperature 60–90 °C
Reaction Time Duration of isotopic exchange 5–14 hours
Concentration Adjustment Achieve 26 wt% ammonium deuteroxide Dilution or evaporation under inert gas
Verification Techniques NMR, spectrophotometry, gravimetric analysis ^1H NMR for D incorporation, indophenol blue for ammonium quantification

Chemical Reactions Analysis

Types of Reactions

Ammonium deuteroxide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated salts and substituted deuterated compounds, which are valuable in various research applications .

Scientific Research Applications

Chemical Properties and Safety Profile

Ammonium deuteroxide-d5 is a deuterated form of ammonium hydroxide, providing a unique isotopic label that is crucial for various analytical techniques. The safety data indicates that it is strongly alkaline and can cause severe skin burns and eye damage upon contact. It is also toxic to aquatic life, with an LC50 of 0.53 mg/l for rainbow trout and an EC50 of 24 mg/l for Daphnia magna .

Analytical Chemistry

Ammonium deuteroxide-d5 is primarily utilized in chemical ionization mass spectrometry (CIMS). This technique employs ammonium ions as reagent ions to measure organic compounds in the atmosphere. The versatility of ammonium ions allows for the detection of a wide range of oxygenated organic compounds, including alcohols, aldehydes, and ketones .

Key Applications:

  • Environmental Monitoring: CIMS using ammonium deuteroxide-d5 can quantify volatile organic compounds (VOCs) in urban atmospheres. Studies have shown its effectiveness in measuring emissions from various sources in cities like New York and Los Angeles .
  • Chemical Characterization: The compound's ability to form stable adducts with target analytes enhances sensitivity and specificity in detecting trace organic pollutants .

Pharmaceutical Research

In pharmaceutical applications, ammonium deuteroxide-d5 serves as a solvent in the synthesis of deuterated drugs. The incorporation of deuterium can improve the pharmacokinetic properties of drugs by altering metabolic pathways, thus enhancing their therapeutic efficacy.

Case Study:

  • Deuterated Drug Development: Research has demonstrated that deuterated analogs of existing drugs exhibit altered metabolic profiles, leading to prolonged half-lives and reduced side effects. This has been particularly beneficial in developing treatments for chronic diseases where sustained drug levels are crucial .

Biochemical Studies

The use of ammonium deuteroxide-d5 in biochemical assays allows researchers to track metabolic pathways through isotopic labeling. This application is vital for understanding complex biological processes and interactions within cells.

Applications Include:

  • Metabolic Flux Analysis: By utilizing deuterated substrates, scientists can trace the flow of metabolites through various pathways, providing insights into cellular metabolism under different conditions.
  • NMR Spectroscopy: Deuterated solvents are essential for nuclear magnetic resonance (NMR) spectroscopy as they reduce background signals from hydrogen atoms, enhancing the clarity of spectral data.

Data Tables

PropertyValue
Concentration26 wt%
SolventDeuterium oxide
pHStrongly alkaline
Toxicity (LC50)0.53 mg/l (rainbow trout)
EC50 (Daphnia magna)24 mg/l

Mechanism of Action

The mechanism of action of ammonium deuteroxide-d5 involves its ability to act as a weak base. It can deprotonate acids, forming deuterated salts. The deuterium atoms in the compound can participate in hydrogen bonding, affecting the physical and chemical properties of the molecules involved. This makes it a valuable tool for studying isotope effects and reaction mechanisms .

Comparison with Similar Compounds

Chemical Structure and Isotopic Composition

Compound Formula Isotopic Purity (D) Concentration in D2O Key Structural Features
Ammonium Deuteroxide-d5 ND4OD-d5 ≥99% 26 wt% All H atoms replaced with D
Sodium Deuteroxide NaOD ≥99% 30–40 wt% Hydroxide ion deuterated
Potassium Deuteroxide KOD ≥99.5% Variable Hydroxide ion deuterated
Deuterium Chloride DCl ≥99.5% 20–38 wt% HCl with H replaced by D
Ammonium Hydroxide (NH4OH) NH4OH 0% 25–30 wt% (in H2O) Non-deuterated reference compound

Key Differences :

  • Isotopic Substitution : ND4OD-d5 replaces all five H atoms with D, while NaOD/KOD only replace the hydroxide H. DCl replaces one H in HCl .
  • Concentration : ND4OD-d5 (26 wt%) is comparable to commercial NaOD (30–40 wt%) but less concentrated than DCl (up to 38 wt%) .

Physical and Chemical Properties

Property ND4OD-d5 NaOD DCl NH4OH
Density (g/mL) ~1.10* 1.46 1.10–1.19 0.90–0.91
pD (vs. pH in H2O) ~13.5† ~14.5† ~-0.3† ~11.6
Reactivity Moderate High High Moderate
Thermal Stability Stable Stable Stable Decomposes >100°C

*Estimated based on concentration and D2O density (~1.11 g/mL at 25°C) .
†Deuterated solvents exhibit altered ionization constants; pD ≈ pH + 0.4 .

Key Insights :

  • Basicity : NaOD is a stronger base than ND4OD-d5 due to the higher electronegativity of deuterium, which stabilizes the conjugate acid (D2O vs. H2O) .
  • Solubility : ND4OD-d5 and NaOD are fully miscible in D2O, whereas DCl forms azeotropic mixtures at high concentrations .

Biological Activity

Ammonium deuteroxide-d5 (ND₄OD) is a deuterated compound that has garnered interest in various biological and chemical applications. This article explores its biological activity, synthesizing findings from diverse research sources.

Overview of Ammonium Deuteroxide-d5

Ammonium deuteroxide-d5 is a weak base, typically utilized in synthetic applications involving deuterated materials. It is composed of deuterium oxide (D₂O) and ammonium ions, with a concentration of approximately 26 wt% in D₂O. The molecular weight is approximately 40.08 g/mol, and it is known for its unique physicochemical properties due to the presence of deuterium.

Biological Activity

The biological activity of ammonium deuteroxide-d5 primarily revolves around its role in biochemical reactions and its effects on cellular processes. Key findings include:

  • Isotope Effects : The substitution of hydrogen with deuterium alters the kinetic properties of reactions, leading to changes in reaction rates and mechanisms. This phenomenon, known as the primary kinetic isotope effect (KIE), can influence metabolic pathways and enzyme activities, particularly in amino acid metabolism .
  • Cellular Impact : Studies indicate that deuterated compounds can affect cellular metabolism by modifying protein interactions and enzyme kinetics. For instance, the incorporation of deuterium into amino acids can lead to altered rates of protein synthesis and degradation, impacting overall cellular health and function .

Case Study 1: Enzyme Activity Modulation

A study examining the effects of ammonium deuteroxide on enzyme activity found that the presence of deuterated substrates resulted in significant changes in enzymatic reaction rates. The study highlighted that enzymes involved in amino acid metabolism exhibited altered kinetics when exposed to ND₄OD, suggesting potential applications in metabolic engineering .

Case Study 2: Cellular Response to Deuteration

Research conducted on mammalian cell lines demonstrated that exposure to ammonium deuteroxide led to changes in cellular signaling pathways. Notably, the study observed an increase in autophagy markers under conditions where glutamine was depleted and asparagine was supplemented with ND₄OD, indicating a potential role for this compound in modulating stress responses in cells .

Data Tables

Parameter Value
Molecular Weight40.08 g/mol
Concentration26 wt% in D₂O
pH (in solution)Approximately 10
Isotope Ratio (D/H)High due to D₂O
Biological Effect Observation
Enzyme KineticsAltered reaction rates
Protein SynthesisModulated by deuteration
Cellular SignalingIncreased autophagy markers

Q & A

Basic Research Questions

Q. How should ammonium deuteroxide-d5 solutions be prepared and standardized for precise deuterium content in kinetic studies?

  • Methodology : Standardize the solution by acid-base titration using deuterated HCl (DCl) in D₂O as the titrant. Measure the endpoint potentiometrically to avoid interference from atmospheric CO₂. The deuterium content (26 wt%) should be verified via gravimetric analysis or NMR spectroscopy .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) to minimize isotopic exchange with atmospheric moisture. Pre-chill D₂O to 4°C before dilution to reduce exothermic reactions .

Q. What are the critical considerations for using this compound as a base in deuterated solvent systems for NMR spectroscopy?

  • Solvent Compatibility : Ensure all reagents and solvents are deuterated (e.g., DMSO-d6, CDCl₃) to prevent proton contamination. Pre-treat glassware with D₂O rinses to remove residual protiated water.
  • Spectral Artifacts : Monitor for unexpected splitting in ¹H-NMR spectra caused by partial deuteration. Use ²H-NMR to confirm isotopic purity (>99% D) and quantify exchange rates .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence reaction mechanisms when using ammonium deuteroxide-d5 versus protiated ammonium hydroxide?

  • Experimental Design : Compare reaction rates for protiated and deuterated systems under identical conditions (e.g., temperature, solvent). Use isotopic labeling (e.g., D₂O, ND₃) to isolate primary KIEs (bond-breaking steps) from secondary effects (solvent reorganization).
  • Data Interpretation : A KIE > 1 indicates deuterium slows bond cleavage (e.g., in deprotonation steps). For example, in ammonia synthesis, deuterated reagents reduce proton mobility at catalytic interfaces, altering turnover frequencies .

Q. What analytical challenges arise in quantifying trace protium contamination in deuterated ammonium hydroxide solutions?

  • Detection Methods : Use high-resolution mass spectrometry (HRMS) or ¹H{²H} NMR with suppression techniques to identify protium levels below 0.1%. Calibrate against certified reference materials (e.g., 99.9% D₂O).
  • Mitigation Strategies : Implement rigorous glovebox protocols and deuterium-purged reaction setups. Cross-validate results with isotopic ratio mass spectrometry (IRMS) .

Q. How can isotopic scrambling be minimized in multi-step syntheses using ammonium deuteroxide-d5 as a deuterium source?

  • Reaction Optimization : Use aprotic deuterated solvents (e.g., THF-d8) to limit back-exchange. Monitor deuteration efficiency via time-resolved FT-IR or LC-MS at intermediate steps.
  • Case Study : In deuterated drug synthesis, scrambling occurs at acidic α-hydrogens. Quench reactions with deuterated quenching agents (e.g., DCl in D₂O) to stabilize intermediates .

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